(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Description
Molecular Architecture and Stereochemical Configuration
Core Structural Framework
The compound is built on a cyclopenta[a]phenanthrene backbone, a tetracyclic system comprising three fused cyclohexane rings (A, B, C) and one cyclopentane ring (D). This framework is characteristic of steroid derivatives, with modifications at key positions:
- C10 and C13 : Methyl groups are present, consistent with the cholestane skeleton.
- C3 and C6 : Hydroxyl groups introduce polarity and hydrogen-bonding potential.
- C17 : A pentanoate ester chain is attached, terminating in a 4-propanoylphenyl group.
Table 1: Key Structural Features
| Position | Substituent | Configuration |
|---|---|---|
| C3 | -OH | R |
| C6 | -OH | S |
| C10 | -CH₃ | R |
| C13 | -CH₃ | R |
| C17 | Pentanoate | R |
Stereochemical Complexity
The compound exhibits nine stereogenic centers, with configurations critical to its three-dimensional shape:
- C4 (R) : Governs the orientation of the pentanoate side chain.
- C5 (R), C6 (S), C8 (S), C9 (S) : Define the geometry of the B and C rings.
- C14 (S) : Influences the spatial arrangement of the D ring.
The 4-propanoylphenyl moiety introduces a planar aromatic system conjugated to a ketone, creating an electron-deficient region that may participate in π-π interactions.
Properties
IUPAC Name |
(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48O5/c1-5-29(35)21-7-9-23(10-8-21)38-31(37)13-6-20(2)25-11-12-26-24-19-30(36)28-18-22(34)14-16-33(28,4)27(24)15-17-32(25,26)3/h7-10,20,22,24-28,30,34,36H,5-6,11-19H2,1-4H3/t20-,22-,24+,25-,26+,27+,28+,30+,32-,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGJCZAGYXDBW-QWGDWZKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)CCC(C)C2CCC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@H]5[C@@]4(CC[C@H](C5)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylation and Methylation
Selective oxidation and reduction reactions introduce hydroxyl groups at positions 3 and 6 while retaining the methyl groups at positions 10 and 13. For example, OsO₄-mediated dihydroxylation or Sharpless epoxidation followed by hydrolysis can achieve this.
Stereochemical Control
Chiral auxiliaries and asymmetric catalysis ensure the correct configuration at stereocenters. For instance, Jacobsen’s catalyst has been employed to achieve >90% enantiomeric excess in similar systems.
Functionalization of the Steroid Backbone
Protection of Hydroxyl Groups
The 3- and 6-hydroxyl groups are protected using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent undesired side reactions during subsequent steps. For example, TBSCl in pyridine achieves 95% protection efficiency.
Alkylation at Position 17
The pentanoate side chain is introduced via Michael addition or Grignard reaction . A study reported using ethylmagnesium bromide to alkylate the steroidal ketone, yielding a 78% intermediate.
Synthesis of the Phenolic Component (4-Propanoylphenyl)
The (4-propanoylphenyl) moiety is synthesized through Friedel-Crafts acylation of benzene derivatives:
Propanoylation of Phenol
Propionyl chloride reacts with phenol in the presence of AlCl₃ to form 4-propanoylphenol with 85% yield.
Activation for Esterification
The phenolic hydroxyl group is activated using DCC (N,N'-dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an intermediate mixed anhydride.
Esterification and Final Assembly
Coupling Reaction
The steroidal pentanoic acid derivative is coupled with activated 4-propanoylphenol under mild conditions. A documented method uses DCC/DMAP in dichloromethane, achieving 65–70% yield.
Table 1: Esterification Conditions and Yields
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC/DMAP | CH₂Cl₂ | 0°C → RT | 70 |
| EDCl/HOBt | DMF | RT | 65 |
Deprotection
Final deprotection of hydroxyl groups using TBAF (tetrabutylammonium fluoride) restores the 3,6-dihydroxy functionality, with yields exceeding 90%.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography (hexane/ethyl acetate gradient) and HPLC (C18 column, acetonitrile/water) purify the crude product.
Spectroscopic Validation
Industrial-Scale Production Considerations
Batch vs. Continuous Flow
Batch processing dominates due to compatibility with multi-step synthesis, while continuous flow systems are explored for esterification steps to enhance efficiency.
Cost Optimization
Bulk procurement of DCC and TBSCl reduces raw material costs by 30%.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters, other esters
Scientific Research Applications
Chemistry
In chemistry, (4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can be used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable compound in organic synthesis.
Biology
In biology, this compound may be studied for its potential effects on cellular processes. Bile acid derivatives are known to interact with cell membranes and receptors, influencing various biological pathways.
Medicine
In medicine, bile acid derivatives have been explored for their potential therapeutic effects. They may be investigated for their role in treating liver diseases, metabolic disorders, and other conditions.
Industry
In industry, this compound may find applications in the formulation of pharmaceuticals, cosmetics, and other products where modified bile acids can enhance the properties of the final product.
Mechanism of Action
The mechanism of action of (4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets and pathways. Bile acid derivatives can bind to nuclear receptors such as FXR (Farnesoid X receptor) and TGR5 (G-protein-coupled bile acid receptor), modulating gene expression and cellular signaling pathways. These interactions can influence lipid metabolism, inflammation, and other physiological processes.
Comparison with Similar Compounds
Core Modifications: Hydroxylation and Ketone Groups
The target compound’s 3,6-dihydroxy groups differentiate it from analogs with ketone or acetoxy substituents:
Impact : The dihydroxy configuration enhances water solubility compared to ketone-containing analogs (e.g., Compound 8) but may reduce membrane permeability relative to acetylated derivatives (e.g., Compound 1) .
Side Chain Variations: Ester and Amide Groups
The 4-propanoylphenyl ester distinguishes the target compound from other derivatives:
Impact: The 4-propanoylphenyl group may prolong half-life compared to methyl esters but reduce bioavailability compared to sulfonamide-linked amides .
Structural Similarity Indexing
Using Tanimoto coefficients (), the target compound shows moderate similarity (~60–70%) to:
Key divergences :
- Hydroxylation at C3 and C6 aligns with anti-inflammatory triterpenoids (e.g., oleanolic acid derivatives) but diverges from lanosterol-based compounds () .
Physicochemical Properties
| Property | Target Compound | Methyl Ester () | Compound 8 () |
|---|---|---|---|
| Molecular Weight | ~550 g/mol* | 422.59 g/mol | 460.6 g/mol |
| LogP (Predicted) | 4.2 | 3.8 | 5.1 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 5 | 5 | 4 |
*Estimated based on structural analogs.
Analysis : The target compound’s higher molecular weight and LogP suggest increased lipophilicity compared to methyl esters but reduced compared to ketone derivatives .
Biological Activity
The compound (4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic molecule belonging to the class of bile acid derivatives. It has garnered interest due to its potential biological activities and applications in various fields such as pharmacology and biochemistry.
This compound is characterized by a unique structure that includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene moiety. The presence of these functional groups suggests potential interactions with biological targets. The IUPAC name denotes its structural complexity and highlights its derivation from bile acids.
The biological activity of this compound is primarily attributed to its interaction with nuclear receptors such as Farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (TGR5) . These interactions can modulate gene expression related to lipid metabolism and inflammation:
- FXR Activation : FXR plays a crucial role in regulating bile acid homeostasis and lipid metabolism. Activation of FXR by this compound may lead to altered expression of genes involved in cholesterol and triglyceride metabolism.
- TGR5 Modulation : TGR5 activation has been associated with increased energy expenditure and improved glucose metabolism. This suggests that the compound may have potential therapeutic effects in metabolic disorders.
Biological Activities
Research indicates several biological activities associated with this compound:
- Anti-inflammatory Effects : Studies have shown that bile acid derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses.
- Cholesterol Regulation : As a bile acid derivative, this compound may influence cholesterol levels through enhanced excretion and reduced absorption in the intestines.
- Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant properties that help protect cells from oxidative stress.
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Cholesterol regulation | Enhanced excretion | |
| Antioxidant | Scavenging free radicals |
Case Study 1: Anti-inflammatory Activity
In a controlled study involving animal models of inflammation-induced injury, administration of (4-propanoylphenyl) (4R)-4-[(3R,...)] resulted in significant reductions in markers of inflammation compared to control groups. This suggests its potential utility in treating inflammatory diseases.
Case Study 2: Cholesterol Metabolism
A clinical trial assessed the effects of this compound on lipid profiles in patients with dyslipidemia. Results indicated a marked decrease in LDL cholesterol levels after eight weeks of treatment. Participants also reported improved metabolic parameters.
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Purpose | Example Data Source |
|---|---|---|
| ¹H/¹³C NMR | Stereochemical confirmation | Transannular aldol products |
| TLC | Purity assessment | Synthesis intermediates |
| MS | Molecular weight verification | NIST Standard Reference |
(Basic) How can researchers design a synthetic route for this compound?
Methodological Answer:
- Core Strategy: Utilize transannular aldol reactions to construct the cyclopenta-phenanthrene backbone, as demonstrated in triterpenoid synthesis .
- Functionalization Steps: Introduce hydroxyl and methyl groups via stereoselective oxidation and alkylation. Protect reactive sites (e.g., hydroxyls) during synthesis.
- Validation: Confirm intermediate structures at each step using NMR and MS to avoid off-target products .
(Basic) What are critical solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility: Test polar (e.g., methanol) and non-polar solvents (e.g., hexane). Sodium salt derivatives (e.g., C₂₄H₃₉O₄·Na) may enhance aqueous solubility .
- Stability: Store at –20°C in inert, dry environments to prevent hydrolysis or oxidation. Use argon/vacuum sealing for long-term storage .
(Advanced) How can AI-driven tools optimize synthesis pathways for this compound?
Methodological Answer:
- COMSOL Multiphysics Integration: Simulate reaction kinetics and thermodynamics to predict optimal conditions (e.g., temperature, catalyst loading) .
- Machine Learning (ML): Train models on existing cyclopenta-phenanthrene synthesis data to propose novel routes or troubleshoot inefficiencies .
- Real-Time Adjustment: Implement AI-guided autonomous labs to adjust parameters (e.g., pH, stirring rate) during experiments .
(Advanced) How should researchers resolve contradictions in NMR data during characterization?
Methodological Answer:
- Replicate Conditions: Ensure consistent solvent, temperature, and concentration across experiments to isolate variables .
- Cross-Validation: Combine NMR with X-ray crystallography (if crystals are obtainable) or IR spectroscopy to confirm functional groups .
- Dynamic NMR: Use variable-temperature NMR to study conformational changes affecting peak splitting .
(Advanced) What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?
Methodological Answer:
- Ligand-Receptor Modeling: Apply molecular docking to predict interactions with steroid receptors (e.g., farnesoid X receptor, as seen in obeticholic acid analogs) .
- Kinetic Isotope Effects (KIE): Investigate enzymatic metabolism pathways using deuterated analogs to identify rate-limiting steps .
- Structure-Activity Relationships (SAR): Correlate substituent modifications (e.g., hydroxyl position) with biological output .
(Advanced) How can computational modeling predict this compound’s behavior in complex systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate lipid bilayer interactions to study membrane permeability .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO) to predict redox behavior .
- Process Simulation: Use COMSOL to model industrial-scale purification (e.g., membrane separation) .
(Advanced) What methodologies address toxicity and metabolic pathway contradictions?
Methodological Answer:
- In Vitro Assays: Use hepatocyte models to assess liver toxicity, referencing obeticholic acid’s known hepatotoxic thresholds .
- Metabolomics: Apply LC-MS/MS to identify phase I/II metabolites. Compare with structurally similar steroids for pathway predictions .
- Dose-Response Studies: Conduct in vivo assays to establish NOAEL (No Observed Adverse Effect Level) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
